(S)-beta-(2-propyl)-gamma-butyrolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-propan-2-yloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHNENOHFJQWJE-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454523 | |
| Record name | (S)-beta-(2-propyl)-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53657-15-1 | |
| Record name | (S)-beta-(2-propyl)-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Endogenous Formation of γ Butyrolactones
Biosynthetic Pathways in Microorganisms
Microorganisms, particularly those of the genus Streptomyces, are renowned for their ability to produce a diverse array of secondary metabolites, including γ-butyrolactones. These molecules often act as microbial hormones, orchestrating antibiotic production and morphological differentiation.
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a pivotal signaling molecule in Streptomyces griseus, triggering streptomycin (B1217042) production and spore formation. nih.govresearchgate.net Its biosynthesis is a meticulously controlled process involving several key enzymatic steps.
The central enzyme in A-factor biosynthesis is A-factor synthase (AfsA). figshare.com This enzyme catalyzes the initial and crucial step in the formation of the γ-butyrolactone ring. nih.govgoogle.com Homologues of the afsA gene are widely distributed among actinomycetes, suggesting a conserved mechanism for γ-butyrolactone synthesis. science.gov The presence of afsA is considered essential for the production of these signaling molecules. figshare.com
The biosynthesis of A-factor from common primary metabolites is a multi-step enzymatic cascade. The process is initiated by the AfsA-mediated transfer of a β-ketoacyl group from a fatty acid precursor to dihydroxyacetone phosphate (B84403) (DHAP). nih.govgoogle.com This is followed by a series of reactions including an intramolecular aldol (B89426) condensation to form the butenolide ring, a reduction of a carbon-carbon double bond, and finally, dephosphorylation to yield the active A-factor molecule. nih.govgoogle.com Another key enzyme, BprA, is involved in the reduction step. nih.govgoogle.com
Table 1: Key Enzymatic Steps in A-Factor Biosynthesis
| Step | Enzyme(s) | Description |
| β-Ketoacyl Transfer | A-factor Synthase (AfsA) | Transfers a β-ketoacyl group from a fatty acid derivative to dihydroxyacetone phosphate (DHAP). nih.govgoogle.com |
| Aldol Condensation | Non-enzymatic | Intramolecular cyclization to form a butenolide phosphate intermediate. nih.govgoogle.com |
| Reduction | BprA and other reductases | Reduction of the carbon-carbon double bond in the butenolide ring. nih.govgoogle.com |
| Dephosphorylation | Phosphatase | Removal of the phosphate group to yield the final A-factor. nih.govgoogle.com |
The biosynthesis of γ-butyrolactones is not limited to Streptomyces. In the marine actinomycete genus Salinispora, an AfsA homologue is involved in the production of γ-butyrolactone natural products, including salinipostins and Sal-GBLs. acs.orgrsc.orgnih.gov This highlights the widespread nature of these biosynthetic pathways among different actinomycete genera. acs.org
The production of γ-butyrolactones is intricately linked to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. researchgate.net In Streptomyces, γ-butyrolactones act as autoinducers; once a threshold concentration is reached, they bind to specific receptor proteins, triggering a signaling cascade that leads to the activation of genes for secondary metabolite production and morphological changes. researchgate.net This regulatory system ensures that energy-intensive processes like antibiotic synthesis are initiated only when the bacterial population is dense enough to be effective.
A-Factor Biosynthesis in Streptomyces Species (e.g., Streptomyces griseus)
Endogenous Metabolic Pathways in Biological Systems
While the biosynthesis of γ-butyrolactones is well-characterized in microorganisms, their endogenous presence and metabolic pathways in other biological systems, such as mammals, are less understood. Research has confirmed the presence of endogenous γ-butyrolactone (GBL) in the rat brain. However, the primary focus of research in mammals has been on the metabolic fate of GBL, which is rapidly converted to gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. The complete pathway for the de novo synthesis of GBL in these systems has not been fully elucidated.
Interconversion with γ-Hydroxybutyric Acid (GHB) by Lactonases (e.g., Paraoxonase)
γ-Butyrolactones (GBL) exist in a dynamic equilibrium with their corresponding γ-hydroxycarboxylic acids. In biological systems, this interconversion is enzymatically mediated. GBL is rapidly hydrolyzed to γ-hydroxybutyric acid (GHB) by lactonase enzymes, with paraoxonases (PONs) being a key family of enzymes involved in this process. researchgate.netwikipedia.org These enzymes are found in the blood and various tissues, including the liver. researchgate.net The reaction is reversible, and the equilibrium between the lactone and the open-chain hydroxy acid can be influenced by pH. wikipedia.org
The enzymatic hydrolysis of lactones by paraoxonases can exhibit stereospecificity. Research has shown that different enantiomers of a substituted γ-butyrolactone can be hydrolyzed at significantly different rates. For instance, S-alpha-hydroxy-gamma-butyrolactone is hydrolyzed five to nine times faster than its R-enantiomer. nih.gov Substituents on the carbon ring of the lactone can either enhance or reduce the rate of this hydrolysis. nih.gov This suggests that the stereochemistry of (S)-beta-(2-propyl)-gamma-butyrolactone would influence its rate of conversion to the corresponding γ-hydroxybutyric acid derivative.
The table below presents data on the hydrolysis rates of various lactone substrates by the Q and R isozymes of human serum paraoxonase 1 (PON1), illustrating the enzyme's activity on this class of compounds.
| Lactone Substrate | Human Q192 PON1 Rate of Hydrolysis (relative to Phenyl acetate) | Human R192 PON1 Rate of Hydrolysis (relative to Phenyl acetate) |
|---|---|---|
| γ-Butyrolactone | 2.46 | 9.05 |
| S-α-Hydroxy-γ-butyrolactone | 8.14 | 19.6 |
| S-β-Hydroxy-γ-butyrolactone | 0.60 | 0.76 |
| γ-Valerolactone | 7.28 | 6.97 |
| γ-Decanolactone | 12.4 | 19.0 |
Pathways to Succinic Semialdehyde (SSA) and Succinic Acid (TCA Cycle)
Following the hydrolysis of γ-butyrolactone to GHB, the resulting hydroxy acid can enter central metabolic pathways. A primary route for GHB metabolism involves its oxidation to succinic semialdehyde (SSA). wikipedia.orgresearchgate.netresearchgate.net This conversion can be catalyzed by GHB dehydrogenase. researchgate.net
Succinic semialdehyde is a key metabolic intermediate. It can be further oxidized to succinic acid by the enzyme succinic semialdehyde dehydrogenase (SSADH). wikipedia.orgnih.gov Succinic acid, or succinate, is a central component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govbevital.no By entering the TCA cycle, the carbon skeleton of the original γ-butyrolactone can be utilized for energy production through cellular respiration. researchgate.net
Connection to GABA Metabolism and the GABA Shunt Pathway
The metabolism of γ-butyrolactones is closely linked to the metabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). researchgate.net GHB is, in fact, an endogenous metabolite of GABA. nih.gov The metabolic pathway known as the GABA shunt is a bypass of two steps in the TCA cycle and serves to produce and conserve GABA. nih.govresearchgate.net
The GABA shunt involves the conversion of α-ketoglutarate, a TCA cycle intermediate, to glutamate. Glutamate is then decarboxylated to form GABA. GABA can then be converted to succinic semialdehyde by the enzyme GABA transaminase. researchgate.netnih.gov This succinic semialdehyde is the same intermediate formed from the oxidation of GHB. From here, SSA is oxidized to succinate and re-enters the TCA cycle, thus completing the shunt. nih.govresearchgate.netresearchgate.net This shared intermediate, SSA, directly connects the metabolic fate of exogenous γ-butyrolactones to the endogenous GABA metabolic pathway. wikipedia.org
β-Oxidation Pathways of Butyrolactone Metabolites
In addition to the pathway leading to the TCA cycle via succinic semialdehyde, an alternative metabolic route for γ-hydroxybutyric acids is through β-oxidation. researchgate.net This is a common pathway for the breakdown of fatty acids. For branched-chain hydroxycarboxylic acids, which would be the case for the hydrolyzed form of this compound, the specific metabolic pathways are influenced by the length of the carbon chain and the position and size of the alkyl substituents. inchem.org
Short-chain branched aliphatic hydroxycarboxylic acids can undergo α- or β-oxidation, leading to cleavage and eventual complete metabolism to carbon dioxide through the fatty acid pathway and the TCA cycle. inchem.org The presence of the 2-propyl group at the beta position of the butyrolactone ring would result in a branched-chain hydroxycarboxylic acid upon hydrolysis, suggesting that its metabolic fate could involve these oxidation pathways, similar to the metabolism of branched-chain amino acids. nih.govmdpi.com
Natural Occurrence and Detection in Non-Biological Matrices (e.g., Wine, Cheese Flavorings)
γ-Butyrolactone and its derivatives are not solely synthetic compounds; they have been identified as naturally occurring components in various foods and flavorings. γ-Butyrolactone itself has been found in samples of unadulterated wines, indicating it can be a natural product of fermentation or aging processes. nih.gov The concentration detected in some wines was approximately 5 μg/mL. nih.gov
Furthermore, γ-butyrolactone is recognized as a flavoring substance by the Flavor Extract Manufacturers Association (FEMA). researchgate.netunimi.itcapes.gov.br Its flavor profile is described with a range of notes, including buttery, caramel, and cheesy. researchgate.net This sensory profile makes it a component in the formulation of flavorings, particularly for dairy products. The buttery and cheesy notes are consistent with its potential use or natural formation in cheese and cheese flavorings. Various substituted γ-butyrolactones have also been detected in a range of foodstuffs, including fruits like pineapples and blackberries, as well as asparagus and papayas.
The table below lists some food products where γ-butyrolactones have been detected.
| Food Product/Matrix | Detected γ-Butyrolactone | Reference |
|---|---|---|
| Unadulterated Wines | γ-Butyrolactone | nih.gov |
| Pineapples | 4-Butyl-gamma-butyrolactone | |
| Bilberries | 4-Butyl-gamma-butyrolactone | |
| Blackberries | 4-Butyl-gamma-butyrolactone | |
| Asparagus | 4-Butyl-gamma-butyrolactone | |
| Papayas | 4-Butyl-gamma-butyrolactone | |
| Various Beans | γ-Butyrolactone | researchgate.net |
| Coffee | γ-Butyrolactone | researchgate.net |
| Teas | γ-Butyrolactone | researchgate.net |
Biological Roles and Molecular Mechanisms of Action Non Clinical Focus
Role as Signaling Molecules (Bacterial Hormones) in Microorganisms
Gamma-butyrolactones (GBLs) are a class of chemical signaling molecules, often referred to as microbial hormones, primarily produced by Streptomyces and other related actinomycete bacteria. pnas.orgnih.govnih.gov These molecules function as autoinducers in quorum sensing, a process where bacteria monitor their population density and coordinate group behaviors. nih.gov The basic GBL structure consists of a 2,3-di-substituted γ-butyrolactone core, with variations in the acyl side chain that confer species specificity. asm.orgresearchgate.net The biosynthesis of GBLs involves an essential AfsA-like butenolide synthase, which catalyzes the condensation of a glycerol (B35011) derivative with a β-ketoacid. asm.orgnih.gov This signaling system is crucial for orchestrating complex physiological processes, including the transition from primary to secondary metabolism and morphological changes. nih.gov
Regulation of Secondary Metabolism (e.g., Antibiotic Production)
One of the most well-documented roles of GBLs is the regulation of secondary metabolism, particularly the production of antibiotics. nih.govnih.govresearchgate.net In many Streptomyces species, the onset of antibiotic synthesis is triggered when the concentration of a specific GBL reaches a critical threshold. asm.orgasm.org
The general mechanism involves a GBL synthase (like AfsA or ScbA) and a cognate GBL receptor protein (like ArpA or ScbR). nih.govnih.gov In the absence of the GBL signal, the receptor protein binds to specific DNA sequences, called autoregulatory elements (AREs), in the promoter regions of target genes, repressing their transcription. asm.orgnih.gov When the GBL accumulates and binds to its receptor, it induces a conformational change in the receptor protein, causing it to dissociate from the DNA. asm.orgnih.gov This derepression allows for the transcription of pathway-specific regulatory genes, which in turn activate the entire biosynthetic gene cluster for an antibiotic. asm.orgnih.gov
Several GBL-regulated systems have been characterized, each controlling the production of specific secondary metabolites.
Influence on Morphological Development
In addition to regulating antibiotic production, GBL signaling pathways can also control morphological differentiation in Streptomyces. nih.govnih.govnih.gov These soil bacteria undergo a complex life cycle that includes the formation of substrate mycelia, aerial hyphae, and finally spores. nih.gov The A-factor system in S. griseus is a classic example where the signaling molecule simultaneously triggers both streptomycin (B1217042) production and aerial mycelium formation. pnas.orgnih.gov The activation of the AdpA regulon by A-factor is central to this dual regulation, as AdpA controls genes required for both processes. asm.orgasm.orgnih.gov
However, this dual regulatory function is not universal across all GBL systems. Many GBL systems appear to regulate only the production of secondary metabolites without a discernible effect on morphological development. nih.govasm.org This suggests that while the core components of the signaling cassette (synthase and receptor) are conserved, their downstream regulatory networks have diversified to control different physiological outcomes in different species. nih.gov
Enzyme Interactions and Catalytic Pathways
Beyond its role in bacterial signaling, the gamma-butyrolactone (B3396035) structure is a substrate for various enzymes that mediate its conversion and metabolism. GBL can be considered a prodrug of gamma-hydroxybutyric acid (GHB), as it is rapidly converted to GHB in biological systems. wikipedia.orgnih.gov
Lactonase Activity and GBL Hydrolysis
The primary step in the metabolism of GBL is the hydrolysis of its cyclic ester (lactone) ring to form the linear compound, gamma-hydroxybutyric acid (GHB). wikipedia.org This reaction is catalyzed by enzymes with lactonase activity. nih.govfrontiersin.org Paraoxonase (PON) enzymes, which are found in the blood, are primarily responsible for this rapid conversion. wikipedia.orgnih.gov The hydrolysis reaction involves a nucleophilic attack on the carbonyl carbon of the lactone, leading to the opening of the ring structure. pearson.com The efficiency of this enzymatic conversion means that the biological effects of GBL administration are largely attributable to the resulting GHB. frontiersin.org
GHB Dehydrogenase and SSA Dehydrogenase Involvement
Once GBL is hydrolyzed to GHB, GHB enters a metabolic pathway linked to GABA metabolism. nih.gov The primary catabolic route for GHB involves its oxidation back to succinic semialdehyde (SSA). nih.govwikipedia.orgresearchgate.net This conversion is catalyzed by GHB dehydrogenase (a cytosolic, NADP+-dependent enzyme) and GHB transhydrogenase (a mitochondrial enzyme). nih.govnih.govwikipedia.org
The resulting succinic semialdehyde is a critical intermediate. Under normal physiological conditions, SSA is further oxidized to succinic acid by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH). wikipedia.orgnih.gov Succinic acid can then enter the Krebs cycle for energy production. nih.govresearchgate.net This pathway effectively connects GBL metabolism to central cellular energy pathways. researchgate.net
PPARγ Modulation
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. nih.govmdpi.com Recent research suggests a potential link between GBL/GHB metabolism and PPARγ signaling. It has been hypothesized that GBL itself may act as a ligand for PPARγ. frontiersin.org
Furthermore, PPARγ is proposed to be a regulator of the paraoxonase (PON) enzymes, which are responsible for the hydrolysis of GBL to GHB. frontiersin.org This suggests that PPARγ could play a crucial role in modulating the effects and elimination of GBL and GHB by controlling the expression or activity of the key enzyme that interconverts them. frontiersin.org This interaction places the metabolism of GBL within a broader network of cellular regulation involving nutrient metabolism and homeostasis. frontiersin.orgnih.gov
Receptor Interactions and Ligand Design (Computational and In Silico Studies)
Computational, or in silico, studies have become instrumental in the field of drug discovery and molecular pharmacology. These methods allow researchers to model and predict the interactions between small molecules and their biological targets, such as receptors, providing insights that can guide the design of new and more effective ligands. In the context of γ-butyrolactone derivatives, these computational approaches have been particularly valuable in exploring their potential as ligands for various receptors, including the sigma-2 (σ2) receptor.
The sigma-2 (σ2) receptor has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. researchgate.net Consequently, the identification and development of selective σ2 receptor ligands are of considerable interest. Functionalized γ-butyrolactones have been identified as a promising scaffold for the design of such ligands. nih.govnih.gov
In silico techniques are frequently employed to evaluate the pharmacophoric features of different σ2 receptor ligands. nih.gov Research in this area has involved the creation of libraries of compounds with a γ-butyrolactone core to investigate their binding characteristics with the σ2 receptor. nih.gov These studies have highlighted that the γ-butyrolactone structure is a pharmacologically important scaffold in the discovery of molecules with efficacy at the σ2 receptor. nih.govnih.gov
Through computational screening and design, researchers can modify the γ-butyrolactone structure with various functional groups to enhance binding affinity and selectivity for the σ2 receptor over the related sigma-1 (σ1) receptor. nih.gov This targeted approach accelerates the identification of lead compounds for further preclinical development.
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method allows for the visualization and analysis of the interactions between the ligand and the amino acid residues within the receptor's binding site. For γ-butyrolactone derivatives, molecular docking studies have been performed to understand their binding patterns with both σ1 and σ2 receptors. nih.govnih.gov
To carry out these studies, a three-dimensional model of the target receptor is often required. In some cases, a homology model of the human σ2 receptor has been developed for this purpose. nih.gov The process typically involves preparing the 3D structures of the ligands and the receptor, followed by the use of specialized software to simulate the docking process. The results of these simulations provide a docking score, which is an estimation of the binding affinity. nih.gov
Following molecular docking, Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) calculations are often used to refine the prediction of binding affinities. nih.gov This method calculates the binding free energy of the ligand-receptor complex. A more negative binding free energy value typically indicates a stronger and more stable interaction. These calculations help to confirm the binding of ligands to the σ2 receptor and can aid in predicting their selectivity over the σ1 receptor. nih.gov
| Compound ID | Docking Score (kcal/mol) | MM/GBSA Binding Energy (kcal/mol) |
|---|---|---|
| Derivative 1 | -8.5 | -60.2 |
| Derivative 2 | -9.2 | -65.7 |
| Derivative 3 | -7.9 | -55.4 |
| Derivative 4 | -9.5 | -68.1 |
This table is illustrative and presents hypothetical data based on findings for functionalized γ-butyrolactone derivatives to demonstrate the outputs of in silico studies.
These in silico findings are crucial for the rational design of novel, selective σ2 receptor ligands based on the γ-butyrolactone scaffold, providing a foundation for their synthesis and subsequent experimental evaluation. nih.govnih.gov
Structural Modification and Derivatization of γ Butyrolactones
Synthesis of Substituted γ-Butyrolactone Derivatives
The chemical reactivity of the γ-butyrolactone ring allows for substitution at various positions, enabling the synthesis of a wide range of derivatives.
α-Methylene-γ-butyrolactones are a significant class of compounds known for their biological activity. nih.govyork.ac.uk The introduction of an exocyclic double bond at the α-position of the lactone ring, adjacent to the carbonyl group, is a key structural modification. This feature is often found in natural products and is associated with various pharmacological properties. nih.govnih.gov
The synthesis of these derivatives from a starting material such as (S)-beta-(2-propyl)-gamma-butyrolactone can be achieved through several established methods. A common strategy involves the formation of an enolate at the α-position, followed by reaction with an electrophilic formaldehyde (B43269) equivalent. Subsequent elimination generates the desired α-methylene group. This transformation allows for the conversion of a simple substituted lactone into a more complex and biologically relevant α,β-unsaturated system. Alternative methods, including those starting from biorenewable resources like itaconic acid, have also been developed for synthesizing specific α-methylene-γ-butyrolactones. rsc.org
| Transformation Step | Typical Reagents | Purpose |
| Enolate Formation | Lithium diisopropylamide (LDA) | Deprotonation at the α-carbon |
| Aldol (B89426) Condensation | Formaldehyde (or equivalent) | Introduction of a hydroxymethyl group |
| Dehydration/Elimination | Acid or base catalyst | Formation of the exocyclic double bond |
Creating β,β-disubstituted γ-butyrolactones, particularly those with a quaternary carbon center (a carbon atom bonded to four other carbon atoms), is a synthetic challenge that allows for the construction of highly sterically congested molecules. acs.org An effective method for achieving this is through the sequential dialkylation of a γ-butyrolactone enolate. acs.orglookchem.com
Starting with a mono-substituted precursor like this compound, the first step involves generating a lithium enolate. This nucleophilic species can then react with an alkyl halide to introduce a second substituent at the β-position. lookchem.com By carefully choosing the alkylating agents, a wide variety of β,β-disubstituted lactones can be prepared. researchgate.net This method provides excellent control over the stereochemistry, making it possible to synthesize optically active products with complex substitution patterns. acs.org
| Reaction Stage | Key Reagents | Intermediate/Product |
| Starting Material | This compound | A β-monosubstituted lactone |
| Enolate Formation | Lithium diisopropylamide (LDA) in THF | Lithium enolate of the starting lactone |
| First Alkylation | First Alkyl Halide (R¹-X) | β,β-disubstituted lactone |
| Second Alkylation (if applicable) | Second Alkyl Halide (R²-X) | Further functionalized lactone |
Beyond substitution at the α- and β-positions, the γ-butyrolactone core can be modified to incorporate a wide range of other functional groups, leading to diverse analogues. Modern catalytic methods have greatly expanded the possibilities for creating these complex structures.
One powerful approach involves the use of N-heterocyclic carbene (NHC) catalysts. nih.govacs.orgsemanticscholar.org NHC catalysis can facilitate unique chemical transformations, such as the generation of homoenolate intermediates from α,β-unsaturated aldehydes, which can then react with various electrophiles to form highly functionalized γ-butyrolactones in a single step. semanticscholar.orgucsb.edu These methods allow for the construction of lactones with multiple stereocenters and complex substitution patterns with high levels of control. rsc.orgsci-hub.se Such strategies enable the synthesis of novel compounds that would be difficult to access through more traditional synthetic routes.
Chiral Building Block Applications in Organic Synthesis
Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are fundamental in biology and medicine. Optically active γ-butyrolactones, such as this compound, are highly valued as chiral building blocks because they provide a pre-defined stereochemical center that can be incorporated into larger, more complex molecules. researchgate.netacs.orgresearchgate.net
The (S) configuration at the beta-position of this compound is a key feature that makes it a valuable starting material in asymmetric synthesis. nih.govnih.gov The lactone ring can undergo various chemical transformations, such as ring-opening, reduction, or conversion to other functional groups, while preserving the original stereocenter.
For example, the ring can be opened by hydrolysis or alcoholysis to yield a γ-hydroxy carboxylic acid or ester, respectively. nih.govicm.edu.plresearchgate.netrsc.org This new, acyclic molecule retains the chirality of the starting lactone and now has two distinct functional groups (a hydroxyl group and a carboxylic acid/ester) that can be further manipulated. These optically active intermediates are crucial for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other specialty chemicals where specific stereoisomers are required for biological activity. researchgate.net
| Transformation | Product Type | Significance |
| Hydrolysis | Optically active γ-hydroxy carboxylic acid | Chiral intermediate with two functional groups |
| Reduction | Optically active 1,4-diol | Versatile building block for further synthesis |
| Aminolysis | Optically active γ-hydroxy amide | Precursor for nitrogen-containing compounds |
The defined structure and stereochemistry of this compound make it an excellent starting point for the total synthesis of complex natural products and other intricate molecular architectures. acs.org In a multi-step synthesis, the lactone moiety can serve as a scaffold upon which other parts of the target molecule are built.
The γ-butyrolactone ring can be carried through several synthetic steps before being strategically transformed at a later stage. For instance, it can be used to control the stereochemical outcome of reactions on adjacent parts of the molecule. Later in the synthesis, the lactone can be opened to reveal new functionalities that are then used to complete the carbon skeleton of the final product. nih.gov This approach, where a chiral building block guides the formation of a complex target, is a cornerstone of modern asymmetric synthesis and is essential for accessing many biologically active compounds. nih.gov
Relevance in Agrochemical and Flavor/Fragrance Synthesis
The γ-butyrolactone (GBL) scaffold is a privileged structure in chemical synthesis, serving as a versatile building block for a wide range of biologically active molecules and compounds with distinct sensory properties. The specific compound, this compound, is a chiral intermediate whose stereochemistry and substitution pattern make it a molecule of interest for derivatization in the agrochemical and flavor/fragrance industries. The presence of the 2-propyl group at the beta-position and the defined (S)-stereochemistry significantly influence its chemical reactivity and biological interactions, providing a framework for targeted modifications.
Application in Agrochemical Synthesis
The γ-butyrolactone moiety is a core component of numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities, including insecticidal, herbicidal, and plant growth-regulating properties. researchgate.netmdpi.com The derivatization of the GBL ring allows for the fine-tuning of these activities, making it a valuable target in the development of novel agrochemicals.
Research Findings:
Lignanoids, a class of natural products that often contain a γ-butyrolactone structure, have demonstrated notable biological activities relevant to agriculture. Research into the structure-activity relationships of synthetic lignan (B3055560) stereoisomers has revealed that specific configurations of γ-butyrolactone derivatives exhibit stereospecific cytotoxicity against insect cells. researchgate.netjst.go.jp For instance, studies on α,β-dibenzyl-γ-butyrolactone lignans (B1203133) showed that their biological effects are highly dependent on their stereochemistry. jst.go.jp
Furthermore, certain γ-butyrolactone compounds have been investigated as plant growth regulators. derpharmachemica.com These molecules can exhibit inhibitory effects on dicotyledonous plants and a dual effect of promotion at low concentrations and inhibition at high concentrations on monocotyledonous plants. derpharmachemica.com While research has not specifically detailed the agrochemical applications of this compound, its structure as a substituted GBL makes it a relevant candidate for synthesis and screening programs aimed at discovering new active ingredients. The general utility of GBL as a precursor is well-established; for example, the herbicide 2-Methyl-4-chlorophenoxybutyric acid is produced from butyrolactone. wikipedia.org The modification of the GBL core, such as the introduction of an alkyl group at the beta-position, is a key strategy for modulating biological efficacy and selectivity.
Table 1: Examples of Agrochemicals Containing a γ-Butyrolactone Moiety This table provides examples of existing agrochemicals that feature the gamma-butyrolactone (B3396035) structure to illustrate its relevance in the field.
| Agrochemical | Type | Function |
|---|---|---|
| Flurtamone | Herbicide | Inhibits carotenoid biosynthesis, leading to bleaching of target weeds. |
| Ofurace | Fungicide | Systemic fungicide used to control diseases caused by Oomycetes. |
| Spirodiclofen | Acaricide/Insecticide | Acts by inhibiting lipid biosynthesis in mites and insects. |
| Flupyradifurone | Insecticide | A butenolide insecticide that acts on the nicotinic acetylcholine (B1216132) receptor. |
Application in Flavor and Fragrance Synthesis
Gamma-lactones are renowned in the flavor and fragrance industry for their characteristic sensory profiles, which are typically described as creamy, fruity, sweet, and fatty. lookchem.com These compounds are naturally present in a variety of foods, including fruits, dairy products, and roasted goods, contributing significantly to their aroma. nih.gov The specific odor profile of a γ-lactone is highly dependent on its molecular structure, particularly the nature and position of alkyl substituents.
Research Findings:
The sensory characteristics of γ-lactones are primarily influenced by the length of an alkyl chain at the gamma (γ) position of the lactone ring. For example, γ-decalactone is famous for its powerful peach and apricot aroma, while γ-nonalactone imparts a distinct coconut fragrance. The introduction of substituents at other positions, such as the beta (β) position in this compound, can further modify the olfactory notes, potentially adding complexity and altering the intensity or character of the aroma.
While specific sensory data for this compound is not extensively documented in public literature, the principles of structure-odor relationships suggest that the beta-propyl group would modulate the foundational creamy and fruity notes typical of the GBL core. The chirality of the molecule is also crucial, as enantiomers of a chiral fragrance compound often possess distinct odors. This stereospecificity is a key area of research in fragrance chemistry, as it allows for the creation of unique and refined scents. The synthesis of polysubstituted chiral γ-butyrolactones is a target for creating high-value-added flavors and fragrances. researchgate.net
Table 2: Common γ-Lactones in the Flavor & Fragrance Industry This table highlights well-known gamma-lactones to demonstrate the role of alkyl substitution on aroma profiles.
| Compound Name | Substitution | Characteristic Aroma/Flavor | Common Applications |
|---|---|---|---|
| γ-Valerolactone | γ-methyl | Herbaceous, sweet, hay-like | Tobacco and food flavorings |
| γ-Heptalactone | γ-propyl | Coumarin-like, nutty, creamy | Nut and vanilla flavor formulations |
| γ-Nonalactone | γ-pentyl | Coconut, creamy, sweet | Confectionery, beverages, perfumes ("Aldehyde C-18") |
| γ-Decalactone | γ-hexyl | Peach, apricot, fruity, creamy | Fruit flavorings, dairy products, perfumery |
| γ-Undecalactone | γ-heptyl | Peach, fatty, fruity | Fruit flavorings, cosmetics, high-end fragrances ("Aldehyde C-14") |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques
Chromatography is a fundamental tool for separating the components of a mixture, allowing for the qualitative and quantitative analysis of (S)-beta-(2-propyl)-gamma-butyrolactone. The choice of technique depends on the specific analytical goal, such as purity assessment or enantiomeric separation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column, before being detected and identified by a mass spectrometer.
Research Findings: In GC-MS analysis, the compound is typically introduced into the instrument after dilution in a suitable solvent or extraction from a matrix. For complex matrices, a liquid-liquid extraction may be performed to isolate the analyte. While derivatization is sometimes employed for related compounds to improve volatility or detection, γ-butyrolactones can often be analyzed directly. nih.govresearchgate.net The mass spectrometer fragments the eluted compound into a unique pattern of ions, which serves as a molecular fingerprint for identification. The fragmentation pattern for alkyl-substituted γ-butyrolactones is influenced by the position and nature of the alkyl group.
Chiral GC, utilizing a chiral stationary phase, can be employed for the enantioselective analysis of lactone derivatives. For instance, cyclodextrin-based chiral selectors like 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin have been successfully used to separate the enantiomers of 2-alkyl-γ-butyrolactone derivatives. nih.gov The chiral recognition in these systems often depends more on the geometry and steric effects of the substituents than on their polarity. nih.gov
Below is a table summarizing typical GC-MS parameters for the analysis of γ-butyrolactone compounds.
| Parameter | Typical Specification |
|---|---|
| Column | Capillary column (e.g., HP-5MS, DB-5) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Gradient, e.g., initial hold at 70°C, ramp to 330°C |
| MS Detector | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) combines the separation power of HPLC with the high mass accuracy of a high-resolution mass spectrometer (such as Orbitrap or TOF). This technique is invaluable for the unambiguous identification of this compound and for metabolomics studies where precise mass measurements are critical. wisconsin.edu
Research Findings: For LC-MS analysis of γ-butyrolactone and its derivatives, reversed-phase chromatography is commonly used. nih.govbiorxiv.org The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid to improve peak shape and ionization efficiency. nih.govbiorxiv.org HR-LCMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and helps to differentiate the analyte from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns. nih.govresearchgate.net
The table below outlines common parameters for HR-LCMS analysis.
| Parameter | Typical Specification |
|---|---|
| LC Column | Reversed-phase (e.g., C18) or HILIC |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 1.0 mL/min |
| MS Analyzer | Orbitrap, Time-of-Flight (TOF), FT-ICR |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Accuracy | < 5 ppm |
To determine the enantiomeric purity of this compound, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiralpedia.com
Research Findings: The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. eijppr.com A wide variety of CSPs are available for the separation of lactones and other chiral compounds. phenomenex.comacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and widely used. mdpi.comrsc.org Other types include Pirkle-type, macrocyclic glycopeptide, and protein-based CSPs. mdpi.comhplc.eu The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol) in normal-phase mode, is crucial for achieving optimal separation. hplc.eunih.gov
Commonly used chiral stationary phases for lactone separation are listed in the table below.
| CSP Type | Examples | Separation Principle |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) | Inclusion complexing, hydrogen bonding, dipole-dipole interactions |
| Pirkle-type (Brush-type) | Phenylglycine, DNB-leucine | π-π interactions, hydrogen bonding, steric hindrance |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin (e.g., Chirobiotic V) | Inclusion, hydrogen bonding, ionic interactions |
| Ligand Exchange | Amino acid-copper complexes | Formation of ternary diastereomeric metal complexes |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For chiral separations of neutral compounds like this compound, a chiral selector must be added to the background electrolyte (BGE). chromatographytoday.com
Research Findings: The direct chiral separation in CE is achieved by forming reversible diastereomeric complexes between the enantiomers and the chiral selector in the BGE. bohrium.com These complexes have different effective mobilities, leading to their separation. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and availability. nih.govspringernature.com Other selectors such as macrocyclic antibiotics, proteins, and chiral micelles can also be employed. nih.govdergipark.org.tr The degree of separation can be optimized by adjusting parameters like the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. springernature.com
Spectroscopic Methods
Spectroscopic methods provide information about the molecular structure and functional groups present in this compound by measuring the interaction of the molecule with electromagnetic radiation.
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. It measures the inelastic scattering of monochromatic light.
Research Findings: The Raman spectrum of this compound will exhibit characteristic peaks corresponding to the vibrational modes of its functional groups, such as the C=O stretch of the lactone ring, C-O stretching, and various C-H bending and stretching modes of the alkyl substituent and the ring. While standard Raman spectroscopy is not inherently sensitive to chirality, advanced techniques like Raman Optical Activity (ROA) can be used to differentiate between enantiomers. rsc.orgnih.gov ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. nih.gov This difference provides a unique spectral fingerprint for each enantiomer, allowing for the determination of absolute configuration and conformational analysis in solution. nih.govaps.orgarxiv.org
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule, making it a valuable tool for the characterization of this compound. The most prominent and diagnostic feature in the FT-IR spectrum of a γ-butyrolactone is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring.
For γ-butyrolactone and its alkyl-substituted derivatives, this carbonyl stretch is typically observed in the region of 1790-1760 cm⁻¹. researchgate.net The exact position of this peak can be influenced by the molecular environment. In a non-polar solvent or as a neat liquid, the peak is found at a higher wavenumber, around 1775 cm⁻¹. However, in aqueous solutions, hydrogen bonding between the carbonyl oxygen and water molecules can cause a shift to a lower wavenumber, typically around 1743 cm⁻¹. researchgate.net The presence of the β-propyl substituent is not expected to significantly shift this primary absorption band.
Other characteristic absorptions include the C-O-C asymmetric and symmetric stretching vibrations of the ester group within the lactone ring, which typically appear in the fingerprint region between 1250 cm⁻¹ and 1000 cm⁻¹. Additionally, C-H stretching vibrations from the propyl group and the lactone ring's methylene (B1212753) groups are expected in the 3000-2850 cm⁻¹ region. vscht.cz
Table 1: Characteristic FT-IR Absorption Bands for a β-Alkyl-γ-Butyrolactone
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkane (ring and side chain) | 2850 - 2960 | Strong |
| C=O Stretch | γ-Lactone Carbonyl | 1760 - 1790 | Very Strong |
| C-O-C Asymmetric Stretch | Lactone Ester | 1150 - 1250 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The protons on the carbon adjacent to the carbonyl group (α-protons) are typically deshielded and appear as a multiplet. The proton on the β-carbon, which bears the propyl group, will also appear as a multiplet, with its chemical shift influenced by the adjacent chiral center and the propyl substituent. The protons on the γ-carbon, being attached to the oxygen-bearing carbon, are the most deshielded of the ring protons. The protons of the propyl side chain will exhibit characteristic signals corresponding to the CH₂, CH₂, and CH₃ groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a distinct signal for each unique carbon atom. The carbonyl carbon of the lactone is the most deshielded, appearing significantly downfield, typically in the range of 175-180 ppm. The γ-carbon, bonded to the ring oxygen, also appears downfield, while the α and β carbons resonate at higher fields. The three distinct carbons of the propyl group will also be visible in the aliphatic region of the spectrum. The substitution at the β-position generally causes an upfield shift for the resonating γ-carbon, an effect known as the gamma-gauche effect. researchgate.net
Below are the predicted chemical shifts for this compound based on the known values for γ-butyrolactone and standard substituent effects.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Hα (alpha) | 2.3 - 2.6 | m |
| Hβ (beta) | 2.5 - 2.8 | m |
| Hγ (gamma) | 4.2 - 4.5 | m |
| -CH₂- (propyl) | 1.3 - 1.6 | m |
| -CH₂- (propyl) | 1.3 - 1.6 | m |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | 176 - 178 |
| Cγ (gamma) | 68 - 72 |
| Cβ (beta) | 35 - 40 |
| Cα (alpha) | 30 - 35 |
| -CH₂- (propyl) | 30 - 34 |
| -CH₂- (propyl) | 20 - 24 |
Isotope Dilution Mass Spectrometry (ID-MS) and Carbon Isotopic Analysis
For highly accurate and precise quantification of this compound, especially in complex matrices, Isotope Dilution Mass Spectrometry (ID-MS) is the preferred method. dphen1.com This technique overcomes issues of analyte loss during sample preparation and potential matrix effects during analysis. dphen1.com The principle of ID-MS involves the addition of a known quantity of an isotopically labeled analogue of the analyte to the sample prior to any extraction or cleanup steps. youtube.comrsc.org For this specific compound, a standard such as ¹³C-labeled or deuterium-labeled this compound would be synthesized and used as the internal standard. nih.gov
After the labeled standard is added and allowed to equilibrate with the sample, the mixture is processed. During the final analysis by mass spectrometry (e.g., GC-MS), the instrument measures the ratio of the signal from the natural analyte to that of the isotopically labeled standard. Since the labeled standard behaves chemically identically to the unlabeled analyte, any losses during the procedure affect both compounds equally, preserving their ratio. This allows for the precise calculation of the original concentration of the analyte in the sample. youtube.com
Complementing quantitative analysis, Carbon Isotopic Analysis via Isotope Ratio Mass Spectrometry (IRMS) can provide valuable information about the compound's origin. nih.gov This method measures the ratio of the stable isotopes of carbon (¹³C/¹²C), expressed as a delta value (δ¹³C). iaea.org The isotopic signature of a synthetic compound is dependent on the starting materials and the synthetic process used. For natural products, the δ¹³C value can indicate the photosynthetic pathway (C3, C4, or CAM) of the plant source. This technique is a powerful tool for authenticity testing, such as verifying if a product labeled as "natural" is not of synthetic origin. sigmaaldrich.com
Sample Preparation Techniques (e.g., Headspace, Solid-Phase Microextraction, Liquid-Liquid Extraction)
The selection of an appropriate sample preparation technique is critical for the successful analysis of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it for detection. The choice of method depends on the sample matrix (e.g., beverages, biological fluids, food products) and the volatility of the lactone.
Headspace (HS) and Solid-Phase Microextraction (SPME): Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free technique well-suited for the extraction of volatile and semi-volatile compounds like lactones from liquid or solid samples. nih.govnih.gov In this method, the sample is sealed in a vial and gently heated, causing volatile analytes to partition into the gaseous phase (headspace) above the sample. mdpi.com A fused-silica fiber coated with a specific sorbent material is then exposed to this headspace. researchgate.net The analytes adsorb onto the fiber, which is subsequently retracted and inserted directly into the hot injector of a gas chromatograph (GC) for thermal desorption and analysis. The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time, which must be optimized for the specific analyte and matrix. researchgate.net
Liquid-Liquid Extraction (LLE): Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting analytes from aqueous samples. The technique relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For extracting this compound from a complex aqueous matrix, an organic solvent in which the lactone is highly soluble, such as dichloromethane (B109758) or diethyl ether, would be used. The sample is thoroughly mixed with the organic solvent, allowing the lactone to partition into the organic layer. The two layers are then separated, and the organic phase containing the analyte is collected, often dried to remove residual water, and concentrated before analysis by GC-MS or another suitable technique. While effective, LLE typically requires larger volumes of organic solvents and is more labor-intensive compared to SPME.
Future Directions in S β 2 Propyl γ Butyrolactone Research
Development of Novel Enantioselective Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of enantiomerically pure β-substituted γ-butyrolactones, including the (S)-β-(2-propyl) derivative, remains an active area of research. acs.orgacs.org The focus is on developing more efficient and highly selective methods that are scalable and environmentally benign. Current research is exploring several promising avenues:
Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based catalysts. Organocatalytic approaches, such as cross-aldol reactions of methyl 4-oxobutyrate with various aldehydes followed by reduction, have yielded β-(hydroxyalkyl)-γ-butyrolactones with high diastereoselectivity (dr > 24:1) and excellent enantioselectivity (ee > 99%). acs.orgnih.gov Future work will likely focus on adapting these methods for the direct introduction of alkyl groups like the 2-propyl substituent, potentially through asymmetric Michael additions to α,β-unsaturated lactone precursors.
Transition Metal Catalysis: Copper-catalyzed asymmetric conjugate addition (ACA) of alkyl groups to α,β-unsaturated lactones is a promising strategy. acs.org Recent developments have utilized alkylzirconium nucleophiles, which can be prepared in situ from alkenes, offering a broad functional group tolerance. acs.org Optimizing ligand design and reaction conditions for these systems could lead to highly efficient and selective syntheses of (S)-β-(2-propyl)-γ-butyrolactone.
Biocatalysis: The use of enzymes offers unparalleled selectivity under mild reaction conditions. Engineered enzymes, such as ketoreductases and aldolases, are being used in tandem to create chiral hydroxy-butyrolactones from simple achiral starting materials. nih.govacs.org Future research will likely involve discovering or engineering enzymes, such as specific lactonases or Baeyer-Villiger monooxygenases, that can directly synthesize the target molecule or key intermediates with high enantiopurity. nih.gov
Table 1: Comparison of Emerging Enantioselective Synthetic Strategies
| Synthetic Strategy | Catalyst/Enzyme Type | Key Advantages | Reported Selectivity |
|---|---|---|---|
| Organocatalysis | Chiral amines (e.g., Proline) | Metal-free, mild conditions, high stereoselectivity | ee > 99%, dr > 24:1 for hydroxyalkyl derivatives acs.orgnih.gov |
| Transition Metal Catalysis | Copper complexes with chiral ligands | Broad substrate scope, functional group tolerance | Up to 97% ee for β-substituted lactones acs.orgacs.org |
| Biocatalysis | Ketoreductases, Aldolases, BVMOs | High enantioselectivity, green chemistry | ee > 99% for related lactones nih.govnih.gov |
Elucidation of Undiscovered Biosynthetic Pathways and Enzymatic Mechanisms
While many γ-butyrolactones are known natural products, particularly as signaling molecules in bacteria like Streptomyces and secondary metabolites in fungi such as Aspergillus, the specific biosynthetic pathway for (S)-β-(2-propyl)-γ-butyrolactone is not yet fully elucidated. researchgate.netnih.govpurdue.edu Future research will focus on genomics and metabolomics to identify the gene clusters and enzymes responsible for its production in nature.
Key research objectives in this area include:
Identification of Biosynthetic Gene Clusters (BGCs): Genome mining of microorganisms may reveal BGCs encoding the necessary enzymes for lactone synthesis. These clusters often include enzymes like γ-butyrolactone synthases (e.g., AfsA homologues), reductases, and tailoring enzymes that determine the specific alkyl substitution. researchgate.netrsc.org
Characterization of Novel Enzymes: Once a BGC is identified, the function of each enzyme needs to be determined. This involves heterologous expression of the genes and in vitro assays to understand the precise catalytic mechanism. For instance, the initial condensation step in many γ-butyrolactone pathways involves a synthase that couples a fatty acid derivative with a glycerol (B35011) derivative. researchgate.net Elucidating the substrate specificity of these enzymes will be crucial to understanding how the 2-propyl side chain is incorporated.
Understanding Regulatory Networks: The production of γ-butyrolactones in organisms like Streptomyces is often tightly regulated as part of quorum-sensing systems that control antibiotic production and morphological development. nih.gov Investigating the regulatory proteins (e.g., GBL receptors) and feedback loops will provide a complete picture of the natural production of these molecules. nih.gov
Major biocatalytic routes for lactone synthesis that are subjects of ongoing study include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.gov Enzymes like Baeyer-Villiger monooxygenases (BVMOs) are particularly interesting as they can catalyze the formation of lactones from cyclic ketones through a Criegee intermediate, a mechanism whose enzymatic control over substituent migration is a key area of investigation. nih.gov
Advanced Structural and Mechanistic Studies of Biological Interactions at the Molecular Level
The biological activity of γ-butyrolactones is often linked to their ability to interact with specific protein targets. While the general γ-butyrolactone (GBL) is known as a prodrug for gamma-hydroxybutyric acid (GHB), which acts on the central nervous system, substituted lactones can have distinct pharmacological profiles. wikipedia.orgchemeurope.com Future research aims to move beyond general pharmacology to a detailed, molecular-level understanding of these interactions.
Key areas of investigation include:
Receptor Identification and Characterization: Research has shown that various γ-butyrolactones can modulate the GABA receptor complex at the picrotoxin (B1677862) recognition site. nih.gov Other studies suggest interactions with sigma receptors. rsc.org Future work will involve identifying the specific receptors for (S)-β-(2-propyl)-γ-butyrolactone and determining its role as an agonist, antagonist, or modulator.
Molecular Docking and Simulation: Computational techniques like molecular docking are being used to predict and analyze the binding modes of γ-butyrolactone derivatives with their protein targets. rsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that determine binding affinity and selectivity. For example, docking studies on sigma receptors have analyzed how different substituents on the lactone ring influence binding. rsc.org
Structural Biology: Obtaining crystal structures of (S)-β-(2-propyl)-γ-butyrolactone bound to its biological target(s) would provide the ultimate insight into its mechanism of action. This structural information is invaluable for the rational design of new therapeutic agents with improved potency and selectivity.
These studies will clarify whether the 2-propyl group enhances binding to a specific receptor pocket or alters the molecule's pharmacokinetic properties, leading to a unique biological profile distinct from unsubstituted GBL. nih.gov
Exploration of New Applications as Chiral Auxiliaries and Advanced Building Blocks in Materials Science
The inherent chirality and functional group arrangement of (S)-β-(2-propyl)-γ-butyrolactone make it an attractive candidate for applications beyond its biological activity. Its potential as a chiral building block is a significant area for future exploration. buchler-gmbh.com
Chiral Auxiliaries in Asymmetric Synthesis: Chiral lactones can be used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. acs.orgnih.gov The rigid ring structure and defined stereocenters of (S)-β-(2-propyl)-γ-butyrolactone could be exploited to direct the approach of reagents in reactions like alkylations or aldol (B89426) additions, after which the auxiliary can be cleaved and recovered. documentsdelivered.com Research is needed to develop protocols that effectively utilize this specific lactone for the synthesis of other valuable chiral molecules.
Monomers for Advanced Polymers: There is growing interest in creating sustainable polymers from biorenewable monomers. researchgate.net The ring-opening polymerization (ROP) of γ-butyrolactone produces poly(γ-butyrolactone) (PγBL), a biodegradable and chemically recyclable polyester. nih.govicm.edu.plrsc.org While unsubstituted γ-butyrolactone is challenging to polymerize due to its low ring strain, substituted lactones can have different polymerization thermodynamics. icm.edu.placs.org Future research will explore the ROP of (S)-β-(2-propyl)-γ-butyrolactone. The presence of the propyl group could influence the polymer's properties, such as its thermal characteristics (glass transition and melting temperatures), mechanical strength, and degradation rate. Furthermore, using an enantiomerically pure monomer would lead to stereoregular polymers with potentially unique crystalline structures and properties, making it a candidate for specialized applications in biomedicine or chiral materials science. chiralpedia.comwisc.edu
Table 2: Potential Applications in Synthesis and Materials Science
| Application Area | Role of (S)-β-(2-Propyl)-γ-Butyrolactone | Potential Advantages |
|---|---|---|
| Asymmetric Synthesis | Chiral Auxiliary | Transfer of chirality to new molecules, potentially recoverable and reusable. acs.org |
| Materials Science | Chiral Monomer | Production of stereoregular, biodegradable polymers (Poly-((S)-β-(2-propyl)-γ-butyrolactone)). nih.gov |
| Polymer Properties | Modifier | Propyl group may enhance flexibility and alter degradation profile of the resulting polyester. icm.edu.pl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-beta-(2-propyl)-gamma-butyrolactone, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of β-substituted β-hydroxy acids. For example, β-(2-propyl)-β-hydroxypropionic acid derivatives are treated with HCl or HBr in inert solvents (e.g., lower aliphatic acids) at 140–150°C for ≥2 hours to form the lactone ring . Enantiomeric purity is achieved using chiral catalysts or resolving agents during intermediate steps. Optical rotation and chiral HPLC (e.g., with a Chiralpak® column) are critical for verifying enantiopurity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- NMR : Report - and -NMR chemical shifts, focusing on lactone ring protons (δ 4.5–5.5 ppm) and propyl substituents (δ 0.8–1.5 ppm) .
- IR : Confirm lactone carbonyl stretch (~1750–1780 cm) .
- Mass Spectrometry : Include molecular ion ([M+H]) and fragmentation patterns .
- Polarimetry : Specify optical rotation (e.g., [α]) to validate stereochemistry .
- Reporting Standards : Follow Beilstein Journal guidelines: provide experimental details (solvents, instruments) in the main text or supplementary data .
Q. What are the solubility and stability properties of this compound in common solvents?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and nonpolar (hexane) solvents. GBL derivatives are moderately water-soluble (~27 g/L at 25°C) due to their polar lactone ring .
- Stability : Assess hydrolysis rates under acidic/basic conditions via HPLC. For example, monitor lactone ring opening at pH <3 or >10 over 24 hours .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Use DFT (e.g., Gaussian 16) to model transition states during ring-opening reactions. Compare activation energies for nucleophilic attacks (e.g., by amines or water) .
- Validate with experimental kinetic data (e.g., Arrhenius parameters from HO• radical reactions) .
- Data Contradictions : Address discrepancies in rate coefficients (e.g., ±0.2 log k at 298 K) by replicating experiments under controlled humidity and temperature .
Q. What strategies resolve contradictions in reported degradation kinetics of gamma-butyrolactone derivatives under oxidative conditions?
- Methodological Answer :
- Controlled Replication : Repeat HO• radical reaction studies in Teflon chambers with standardized reference compounds (e.g., cyclohexane) .
- Uncertainty Analysis : Quantify contributions from photolysis side reactions (e.g., 2-propyl nitrate interference) using GC-MS and blank experiments .
- Case Study : Atkinson et al. (1989) reported a 33% higher k than later studies; this was attributed to improved chamber design and reference compound selection .
Q. How can the stereochemical integrity of this compound be maintained during derivatization for pharmaceutical applications?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl intermediates during esterification .
- Reaction Monitoring : Track enantiomeric excess (ee) via chiral GC or SFC after each step.
- Case Study : Lilly Co.’s 2025 patent highlights β-cyclohexyl derivatives retaining >99% ee when using chiral Zn catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
